molecular formula C19H21NO3S B2943688 Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate CAS No. 845902-52-5

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate

Cat. No.: B2943688
CAS No.: 845902-52-5
M. Wt: 343.44
InChI Key: XZALIXSEDICSQV-UHFFFAOYSA-N
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Description

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is a synthetic small molecule featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a 6-methyl group, an amide-linked benzoate ester, and an ethyl ester moiety. Its structure combines a bicyclic thiophene system with a carboxamido-benzoate ester, optimizing both lipophilicity and hydrogen-bonding capacity for biological interactions.

Properties

IUPAC Name

ethyl 4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-3-23-19(22)13-5-7-14(8-6-13)20-18(21)16-11-24-17-10-12(2)4-9-15(16)17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZALIXSEDICSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route is the Gewald synthesis, which involves the reaction of a ketone with elemental sulfur and an α-haloketone in the presence of a base. The reaction conditions include heating the mixture under reflux to facilitate the formation of the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial, antioxidant, and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.

Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The tetrahydrobenzo[b]thiophene scaffold permits diverse functionalization, such as Petasis reactions (for aryl/heteroaryl groups) , cyanoacetylation , and sulfonamide couplings .
  • Yield Variability: Yields range from 22% for complex Petasis products to ~70% for straightforward cyanoacetylation , reflecting the challenges of introducing bulky or polar groups.

Pharmacological and Physicochemical Comparisons

Key Observations :

  • Activity Correlations: PI3Kα Inhibition: Cyanoacrylamide derivatives exhibit potent kinase inhibition due to electrophilic acrylamide groups enabling covalent binding . Antimicrobial Activity: Pyridinylpiperazinyl and phenyl groups enhance interactions with bacterial membranes or enzymes . NMDAR Modulation: The 6-methyl group and benzoate ester in the target compound may stabilize allosteric binding pockets, as seen in EU1794-2 .
  • LogP Trends: Polar substituents (e.g., morpholinosulfonyl ) reduce LogP, improving aqueous solubility, while hydrophobic groups (e.g., phenyl ) increase LogP, favoring membrane penetration.

Key Advantages and Limitations

  • Target Compound Advantages :
    • The 6-methyl group may reduce metabolic degradation compared to unsubstituted analogs.
    • The benzoate ester balances lipophilicity and hydrogen-bonding capacity for CNS penetration (if targeting NMDARs) .
  • Limitations vs. Analogs: Lower synthetic yield (22% in for similar Petasis-derived compounds) compared to cyanoacetylation routes (~70% ). Lack of explicit biological data compared to well-studied analogs like EU1794-2 or PI3Kα inhibitors .

Biological Activity

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, focusing on its antimicrobial, anticancer, and metabolic effects.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H17_{17}NO2_2S
  • Molecular Weight : 239.33 g/mol
  • CAS Number : 76981-71-0
  • PubChem CID : 2788860

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related benzo[b]thiophene compounds. For instance, a study on various tetrahydrobenzo[b]thiophenes demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to over 128 µg/mL depending on the structural modifications made to the compounds . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Anticancer Activity

The anticancer potential of benzo[b]thiophene derivatives has been explored in various contexts. A notable study indicated that compounds with similar structures showed antiproliferative activity against multiple human tumor cell lines with growth inhibition values (GI50) in the nanomolar to micromolar range . Although direct studies on this compound are scarce, its structural characteristics may confer similar anticancer properties.

Metabolic Effects

Research into related compounds has highlighted their role in modulating metabolic pathways. For example, a compound structurally similar to this compound was shown to inhibit the SREBP-1c pathway in diet-induced obesity models. This inhibition resulted in reduced hepatic lipid accumulation and improved glucose tolerance . Such findings suggest that this compound could potentially influence lipid metabolism and offer therapeutic benefits in metabolic disorders.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideAntibacterial4 µg/mL
ZJ001 (2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidMetabolic ModulatorIC50 ~10 µM
Various tetrahydrobenzo[b]thiophenesAnticancernM to µM GI50

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